2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid
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Overview
Description
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol It is characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid typically involves the introduction of the tert-butoxy and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of tert-butyl alcohol and methoxybenzene as starting materials. The reaction is carried out under acidic conditions to facilitate the formation of the tert-butoxy group . The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the use of halogenating agents such as bromine or chlorine in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules . The acetic acid moiety may also contribute to the compound’s overall activity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)acetic Acid: Similar in structure but lacks the methoxy group.
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic Acid: Contains an amino group instead of the methoxy group.
Uniqueness
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is unique due to the presence of both tert-butoxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-11-7-9(8-12(14)15)5-6-10(11)16-4/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
DGSNIQUUYZLZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CC(=O)O)OC |
Origin of Product |
United States |
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